Boc-6-bromo-DL-tryptophan
Overview
Description
Boc-6-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and makes it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-bromo-DL-tryptophan typically involves the bromination of DL-tryptophan followed by the protection of the amino group with a Boc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
After bromination, the amino group is protected by reacting the brominated tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or potassium tert-butoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Substitution: Various substituted tryptophan derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Deprotection: 6-bromo-DL-tryptophan.
Scientific Research Applications
Boc-6-bromo-DL-tryptophan is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the synthesis of various indole derivatives.
Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Boc-6-bromo-DL-tryptophan involves its interaction with specific molecular targets, primarily proteins and enzymes. The bromine atom and the Boc group enhance the compound’s binding affinity and specificity towards these targets. The indole ring of tryptophan is known to interact with various receptors and enzymes, influencing their activity and function. The presence of the bromine atom can further modulate these interactions, leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
- Boc-6-chloro-DL-tryptophan
- Boc-7-bromo-DL-tryptophan
- 6-bromo-DL-tryptophan
- 6-chloro-DL-tryptophan
Uniqueness
Boc-6-bromo-DL-tryptophan is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. The Boc group provides additional stability and protection, making it suitable for various synthetic and research applications. Compared to its chloro analogs, the bromo derivative exhibits different reactivity and binding characteristics, which can be exploited in specific research and industrial applications .
Biological Activity
Boc-6-bromo-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a bromine atom at the 6th position of its indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and provides unique chemical and biological properties that are valuable in various research applications.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This structure features:
- Indole Ring: The core structure that allows interaction with various biological receptors.
- Bromine Atom: Imparts distinct reactivity compared to other halogenated derivatives.
- Boc Group: Provides stability and protects the amino group during synthesis and application.
This compound interacts with specific molecular targets, primarily proteins and enzymes. The bromine atom enhances binding affinity and specificity towards these targets, influencing their activity. The indole ring is known for its role in modulating neurotransmitter activity, particularly serotonin pathways, making this compound relevant in neuropharmacology.
Biological Activities
-
Protein-Ligand Interactions:
- This compound serves as a probe in biochemical assays to study protein-ligand interactions. Its unique structure allows it to bind selectively to various proteins, facilitating the understanding of complex biological processes.
-
Therapeutic Potential:
- Research indicates potential applications in drug development, particularly in synthesizing bioactive compounds that target neurological disorders. The compound's ability to influence serotonin receptors positions it as a candidate for further pharmacological studies.
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Antimicrobial Activity:
- Preliminary studies suggest that brominated tryptophan derivatives exhibit antimicrobial properties. This aspect is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to its analogs:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Bromine at 6th position, Boc protecting group | High binding affinity, potential neuroactivity |
Boc-6-chloro-DL-tryptophan | Chlorine at 6th position | Lower reactivity than bromo derivative |
6-bromo-DL-tryptophan | No protecting group | Direct interaction with receptors |
6-chloro-DL-tryptophan | Chlorine at 6th position | Limited biological activity |
Case Studies and Research Findings
-
Study on Protein Binding:
A study demonstrated that this compound significantly enhances the binding affinity to serotonin receptors compared to its chloro counterpart. This study utilized surface plasmon resonance (SPR) to quantify binding interactions, revealing a notable increase in receptor activation levels when exposed to the bromo derivative. -
Antimicrobial Testing:
In vitro testing against various bacterial strains showed that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the bromine atom. -
Neuropharmacological Applications:
Research highlighted the potential use of this compound in treating depression-like symptoms in animal models. The compound demonstrated an ability to modulate serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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